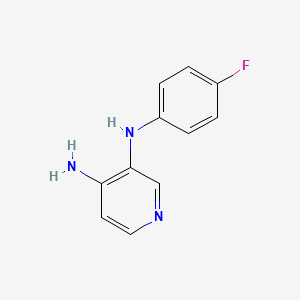
1-(2-Chloroethoxy)-1-ethoxyethane
Descripción general
Descripción
1-(2-Chloroethoxy)-1-ethoxyethane is a chemical compound with the molecular formula C6H13ClO2 . It has an average mass of 152.619 Da and a monoisotopic mass of 152.060410 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact structure can be found in chemical databases such as ChemSpider .Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 178.7±15.0 °C at 760 mmHg, and a vapour pressure of 1.3±0.3 mmHg at 25°C . It has a flash point of 50.8±15.6 °C and a molar refractivity of 38.2±0.3 cm3 .Aplicaciones Científicas De Investigación
Synthesis and Polymerization
- Acrolein Derivatives Synthesis : The reaction of 2-chloroethanol with acrolein led to the synthesis of Acrolein bis-2-chloroethyl acetal and other derivatives, illustrating a potential application in organic synthesis (Shostakovskii, Minakova, & Sidel'kovskaya, 1964).
- Monomer Synthesis for Polymerization : The creation of highly conjugated monomers, including chloroethoxy derivatives, for use in photopolymerizations and thermal polymerizations in the solid state, highlights its application in developing advanced materials (Nomura et al., 2004).
- Anion Polymerization Initiator : The synthesis of 3-(2′-Ethoxyethoxy)propyl lithium from 1-chloro-3-(2′-ethoxyethoxy)-propane positions this compound as a useful initiator for anion polymerization processes (Feng, 2005).
Molecular Structure and Interaction Studies
- Conformational Equilibrium Studies : Research on the gauche−trans conformational equilibrium of compounds like 1-chloropropane and 1,2-dichloroethane dissolved in diethyl ether (ethoxyethane) provides insights into the molecular interactions and thermodynamics of related compounds (Meléndez-Pagán, Taylor, & Ben‐Amotz, 2001).
- NMR Studies on Cationic Polymerization : NMR studies of ionic species in the cationic polymerization of cyclic acetals, involving compounds like 1-chloromethoxy-3-ethoxypropane, contribute to understanding the polymerization mechanisms at the molecular level (Yokoyama, Okada, & Sumitomo, 1977).
Spectroscopic and Thermodynamic Studies
- FT-IR and Ultrasonic Studies : Investigations into binary liquid mixtures involving compounds like 2-ethoxy ethanol reveal information about hydrogen bonding and intermolecular interactions, crucial for understanding the behavior of complex liquid systems (Begum et al., 2013).
Gas Permeation and Material Properties
- Polyphosphazene Synthesis and Gas Permeation : The synthesis of Poly[2-(2-chloroethoxy)ethoxy)x(trifloroethoxy)(2-x)]phosphazene and its application in gas permeation highlight its potential in the natural gas and ammonia synthesis industries (Yin, 2009).
Safety and Hazards
Direcciones Futuras
Recent advances in electrolyte molecular design for alkali metal batteries suggest that compounds like 1-(2-Chloroethoxy)-1-ethoxyethane could play a role in the development of next-generation energy storage systems . The molecular design concept of chlorine substitution in this work could provide a useful approach to developing safe lithium-metal batteries with high energy density .
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of ethylene glycol-based amino acids and polymers for direct and amplified dna detection .
Mode of Action
It’s known that similar chloroethoxy compounds can participate in sn2 substitution reactions .
Biochemical Pathways
It has been used in the synthesis of ethylene glycol-based amino acids and polymers, which suggests it may interact with biochemical pathways related to dna detection .
Result of Action
Similar compounds have been used in the synthesis of ethylene glycol-based amino acids and polymers for direct and amplified dna detection , suggesting potential applications in molecular biology.
Propiedades
IUPAC Name |
1-(2-chloroethoxy)-1-ethoxyethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO2/c1-3-8-6(2)9-5-4-7/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLFXENUHAUMNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




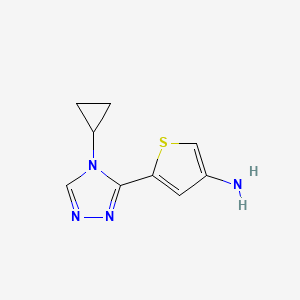

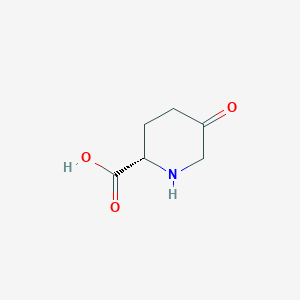
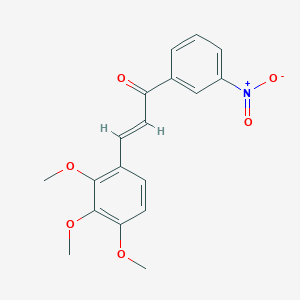
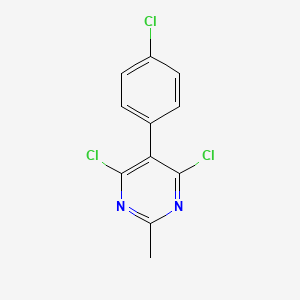
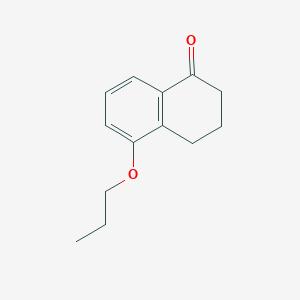
![5-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B3104251.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]formamide](/img/structure/B3104256.png)
